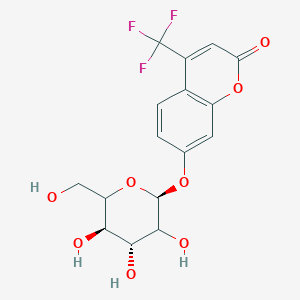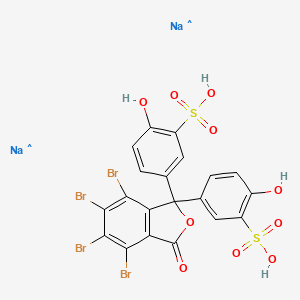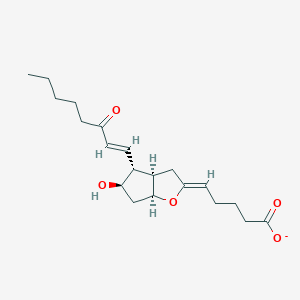
15-dehydro-prostaglandin I2(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15-dehydro-prostaglandin I2(1-) is conjugate base of 15-dehydro-prostaglandin I2. It is a conjugate base of a 15-dehydro-prostaglandin I2.
Wissenschaftliche Forschungsanwendungen
Endothelial Cell Apoptosis and PPAR Activation
15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) is a potent inducer of caspase-mediated endothelial cell apoptosis, acting via a peroxisome proliferator-activated receptor (PPAR)-dependent pathway. It facilitates receptor translocation into the nucleus and increases PPAR response element-driven reporter gene expression. This pathway may be a therapeutic target in pathologies involving excessive angiogenesis (Bishop-Bailey & Hla, 1999).
Anti-Inflammatory Functions
15d-PGJ2 is recognized for its anti-inflammatory functions, particularly as the endogenous ligand for the intranuclear receptor PPARgamma. Its synthesis, biology, and effects in molecular physiology and pathological states are distinct from other prostaglandins, contributing to its unique anti-inflammatory roles (Scher & Pillinger, 2005).
Prostaglandin Metabolism and Tissue Repair
15-Keto-prostaglandin F2α, a metabolic product of 15-dehydro-prostaglandin I2(1-), is involved in the biological inactivation of prostaglandins. Inhibitors of 15-prostaglandin dehydrogenase, which catalyze the degradation of prostaglandins, are anticipated to elevate prostaglandin levels and promote healing and tissue regeneration (Wilson, 1995); (Antczak et al., 2017).
Role in Hair Follicle Function
15-dehydro-prostaglandin I2(1-) and its derivatives play a role in human hair follicle function. Its metabolism in the follicle suggests potential therapeutic applications in hair growth and skin health (Michelet et al., 2008).
Induction of Neuronal Apoptosis
15d-PGJ2 induces neuronal apoptosis, which could be associated with cell death during chronic inflammatory processes. This suggests its potential involvement in neurological disorders (Kondo et al., 2002).
Effect on Mitochondrial Respiratory Complex I
15d-PGJ2 inhibits the activity of the mitochondrial respiratory complex I, leading to the blockade of state 3 oxygen consumption in mitochondria. This finding highlights its potential impact on cellular metabolism and bioenergetics (Martinez et al., 2005).
Interaction with Thioredoxin
15d-PGJ2 directly modifies thioredoxin, an endogenous redox regulator, suggesting its role in oxidative stress management and cell survival (Shibata et al., 2003).
Production in Inflammatory Processes
15d-PGJ2 is produced during inflammatory events, suggesting its role in modulating inflammatory responses. Its accumulation in macrophages during inflammation highlights its significance in the body's response to inflammation (Shibata et al., 2002).
Eigenschaften
Produktname |
15-dehydro-prostaglandin I2(1-) |
|---|---|
Molekularformel |
C20H29O5- |
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
(5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E)-3-oxooct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoate |
InChI |
InChI=1S/C20H30O5/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22/h8,10-11,16-19,22H,2-7,9,12-13H2,1H3,(H,23,24)/p-1/b11-10+,15-8-/t16-,17-,18-,19+/m1/s1 |
InChI-Schlüssel |
YCLHGWBUIYKBPM-ABXKVQRYSA-M |
Isomerische SMILES |
CCCCCC(=O)/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)[O-])/O2)O |
Kanonische SMILES |
CCCCCC(=O)C=CC1C(CC2C1CC(=CCCCC(=O)[O-])O2)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S)-2-[[(2S)-2-[[(2S,3S,6R,7S)-2,3-diamino-8-[(4R)-2-amino-1-carbamoyl-4,5-dihydroimidazol-4-yl]-6,7-dihydroxyoctanoyl]amino]propanoyl]amino]-3-methylbutanoic acid](/img/structure/B1263027.png)
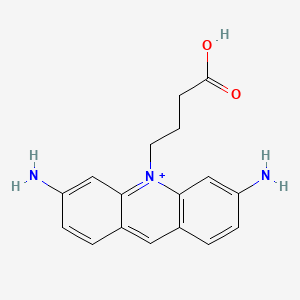
![3-O-[(2S,4S)-2,4-dimethyldocosanoyl]-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose](/img/structure/B1263029.png)
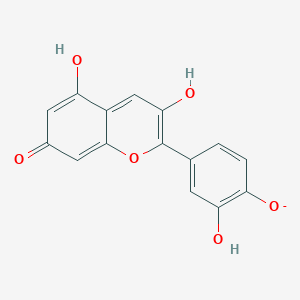
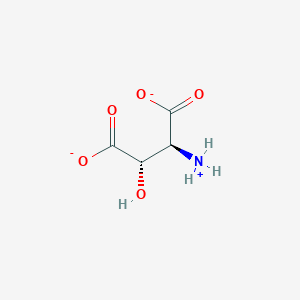
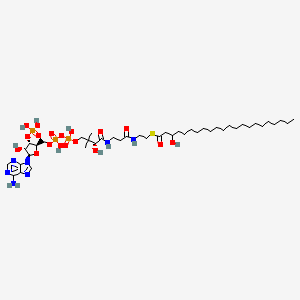
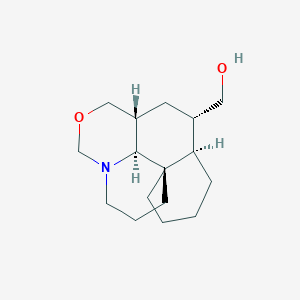
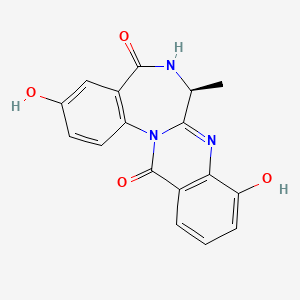
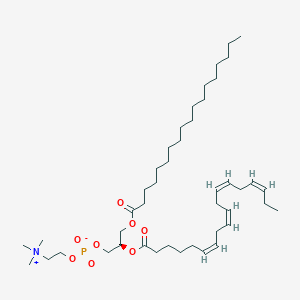
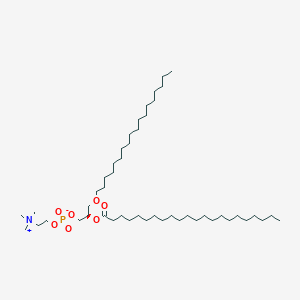
![[(2R)-2,3-dioctoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1263044.png)
